molecular formula C9H5ClN2O2 B11894791 7-Amino-6-chloroisoquinoline-5,8-dione CAS No. 192630-52-7

7-Amino-6-chloroisoquinoline-5,8-dione

Cat. No.: B11894791
CAS No.: 192630-52-7
M. Wt: 208.60 g/mol
InChI Key: YPWBSDKPMFIQSW-UHFFFAOYSA-N
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Description

7-Amino-6-chloroisoquinoline-5,8-dione is a chemical compound with the molecular formula C₉H₅ClN₂O₂. It is a derivative of isoquinoline, characterized by the presence of an amino group at the 7th position and a chlorine atom at the 6th position.

Preparation Methods

The synthesis of 7-Amino-6-chloroisoquinoline-5,8-dione typically involves the reaction of isoquinoline derivatives with appropriate reagents. One common method includes the chlorination of isoquinoline-5,8-dione followed by amination.

Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

7-Amino-6-chloroisoquinoline-5,8-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 6th position .

Scientific Research Applications

7-Amino-6-chloroisoquinoline-5,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Amino-6-chloroisoquinoline-5,8-dione involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes involved in cell proliferation, leading to the selective inhibition of tumor cells. The compound may also interfere with DNA replication and repair processes, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar compounds to 7-Amino-6-chloroisoquinoline-5,8-dione include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

7-amino-6-chloroisoquinoline-5,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-6-7(11)9(14)5-3-12-2-1-4(5)8(6)13/h1-3H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWBSDKPMFIQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)C(=C(C2=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10737552
Record name 7-Amino-6-chloroisoquinoline-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192630-52-7
Record name 7-Amino-6-chloroisoquinoline-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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